Ethyl 2-hydroxydec-4-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a hydroxy group and a double bond within its carbon chain, specifically located at the fourth position. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and biochemistry.
Ethyl 2-hydroxydec-4-enoate can be synthesized through various chemical processes, which will be discussed in detail in the synthesis analysis section. It can also be derived from natural sources through biotransformation processes using microorganisms such as Saccharomyces cerevisiae.
Ethyl 2-hydroxydec-4-enoate is classified as:
The synthesis of Ethyl 2-hydroxydec-4-enoate can be achieved through several methods, including:
One effective method involves the sequential α-aminoxylation followed by Horner-Wadsworth-Emmons olefination of aldehydes, leading to the formation of γ-hydroxy esters which can be further processed to yield Ethyl 2-hydroxydec-4-enoate. For example, starting from hexanal, a series of reactions involving L-proline as a catalyst can yield high enantiomeric excess products .
Ethyl 2-hydroxydec-4-enoate can participate in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by its functional groups; for instance, the hydroxy group can engage in nucleophilic substitution reactions, while the alkene can undergo electrophilic addition reactions .
The mechanism of action for Ethyl 2-hydroxydec-4-enoate primarily revolves around its reactivity due to the hydroxy and alkene functional groups. In biochemical pathways, it may act as an intermediate in the synthesis of larger molecules or as a substrate for enzymatic reactions.
In biotransformation studies, it has been shown that Ethyl 2-hydroxydec-4-enoate can be converted into γ-decanolactone by Saccharomyces cerevisiae, indicating its role as a precursor in metabolic pathways .
Relevant data indicates that its physical properties align with those typical for esters and unsaturated compounds, making it useful for various applications .
Ethyl 2-hydroxydec-4-enoate has several scientific uses:
Chemoenzymatic pathways leverage the synergy between chemical transformations and enzymatic catalysis to achieve high stereoselectivity. For Ethyl 2-hydroxydec-4-enoate, two key strategies dominate:
Table 1: Chemoenzymatic Approaches to Ethyl 2-hydroxydec-4-enoate
| Strategy | Key Catalyst | Stereoselectivity | Yield |
|---|---|---|---|
| Ketoreductase Reduction | Engineered KRED | >99% ee (R) | 80–90% |
| PKS Extension | Type I PKS (JuvEIV/EV) | >98% de | 65–75% |
| Lipase-Mediated Resolution | Candida antarctica Lipase B | 95% ee | 45%* |
*Theoretical max. 50% due to kinetic resolution limitations.
Whole-cell microbial biocatalysts offer self-regenerating cofactor systems and inherent tolerance to complex reaction matrices. Rhodotorula mucilaginosa exemplifies this approach:
Critical Process Parameters:
Non-biological strategies excel in alkene geometry control and modular chain elongation:
Table 2: Stereoselective Catalysts for Ethyl 2-hydroxydec-4-enoate Synthesis
| Method | Catalyst/Auxiliary | Selectivity | Limitation |
|---|---|---|---|
| Sulfenocyclization | Diisopropylselenophosphoramide | 94% ee, >20:1 dr | Requires HFIP solvent |
| HWE Olefination | NaHMDS | 95% trans | Anomeric side products |
| Chiral Auxiliary | Evans Oxazolidinone | >98% de | Multi-step synthesis |
Translating laboratory syntheses to industrial production faces three key hurdles:
Table 3: Industrial Scalability Constraints
| Challenge | Laboratory Performance | Pilot-Scale Hurdle | Mitigation Strategy |
|---|---|---|---|
| Substrate Inhibition | 100 mM conversion | <50 mM operable concentration | Fed-batch substrate addition |
| Catalyst Recyclability | 5–10 batch cycles | 20+ cycles required | Silica/epoxy immobilization |
| Enantiopurification Cost | $150/g (analytical HPLC) | >$50/g prohibitive | SMB chromatography |
ConclusionEthyl 2-hydroxydec-4-enoate synthesis has evolved toward chemoenzymatic and stereoselective catalytic routes that deliver high enantiopurity. Microbial systems in biphasic reactors offer near-quantitative yields but face scalability barriers from inhibition effects and purification costs. Future innovation must prioritize immobilized biocatalysts, continuous-flow HWE reactions, and cost-effective resolution technologies to enable industrial adoption.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6